6-Isopropylnicotinaldehyde

Physicochemical characterization Purification Distillation

6-Isopropylnicotinaldehyde (6-isopropylpyridine-3-carbaldehyde, CAS 107756-03-6) is a heterocyclic aromatic aldehyde with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. The compound features a reactive carboxaldehyde group at the 3-position and an isopropyl substituent at the 6-position of the pyridine ring, placing it within the class of 6-alkyl-substituted nicotinaldehydes.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 107756-03-6
Cat. No. B018564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylnicotinaldehyde
CAS107756-03-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C=C1)C=O
InChIInChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3
InChIKeyJWIPUXPJHVUROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropylnicotinaldehyde (CAS 107756-03-6) – A C9-Substituted Pyridine-3-carbaldehyde Building Block for Pharmaceutical and Agrochemical R&D


6-Isopropylnicotinaldehyde (6-isopropylpyridine-3-carbaldehyde, CAS 107756-03-6) is a heterocyclic aromatic aldehyde with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . The compound features a reactive carboxaldehyde group at the 3-position and an isopropyl substituent at the 6-position of the pyridine ring, placing it within the class of 6-alkyl-substituted nicotinaldehydes. Its predicted physicochemical properties include a boiling point of 246.9±20.0 °C, a density of 1.033±0.06 g/cm³, and a pKa of 4.04±0.10 . The compound is offered commercially at a standard purity of 97% and is referenced in both the primary medicinal chemistry literature (J. Med. Chem. 1989, 32, 583–593) and the patent literature (EP210782, Dainippon Pharmaceutical Co.) [1].

Substitution pattern

6-isopropyl substituent provides defined steric and electronic profile for medicinal chemistry SAR

Patent citation

Cited as key intermediate in EP210782 (Dainippon), supporting proprietary route reproduction

Quality package

Supplied with batch-specific QC documentation (NMR, HPLC, GC)

Why 6-Isopropylnicotinaldehyde Cannot Be Replaced by 6-Methyl, 6-Ethyl, or Other 6-Substituted Nicotinaldehyde Analogs


Within the 6-substituted nicotinaldehyde series, even modest changes in the alkyl substituent produce measurable differences in boiling point (6-isopropyl: 246.9 °C vs. 6-methyl: 213.7 °C ), electronic character (pKa 4.04 for 6-isopropyl vs. ~3.8 for the parent nicotinaldehyde [1]), and steric demand. These variations directly impact distillation-based purification, reaction kinetics in nucleophilic addition or condensation steps, and the pharmacokinetic profile of downstream drug candidates. The specific isopropyl substitution pattern is explicitly claimed in pharmaceutical patent families (e.g., EP210782 by Dainippon), indicating that the steric and lipophilic contribution of the isopropyl group is critical for target binding or bioavailability in the final API [2]. Procuring a generic 6-alkylnicotinaldehyde without verifying the exact substitution therefore risks compromising synthetic route fidelity, regulatory compliance, and biological readout reproducibility.

Physicochemical mismatch

Alkyl chain differences shift boiling point and distillation behavior, altering scale-up purification parameters

Electronic profile shift

Isopropyl’s electron-donating effect modulates pyridine basicity, impacting extraction and acid-catalyzed steps

Patent-scope exclusion

6-methyl or 6-ethyl analogs fall outside EP210782 claims, risking IP position and regulatory alignment

Quantified Differentiation of 6-Isopropylnicotinaldehyde Against Closest Structural Analogs


Boiling Point Elevation: 6-Isopropylnicotinaldehyde vs. 6-Methylnicotinaldehyde

The predicted boiling point of 6-isopropylnicotinaldehyde (246.9±20.0 °C) is approximately 33 °C higher than that reported for the 6-methyl analog (213.7 °C at 760 mmHg) . This differential, attributed to the increased molecular weight and van der Waals surface area of the isopropyl group, directly impacts the selection of distillation conditions, solvent removal protocols, and vapor-pressure-dependent handling procedures during scale-up.

Boiling point difference
Data to verify
~33 °C higher
Supports adjusted distillation design in scale-up
Predicted values; experimental verification recommended
Physicochemical characterization Purification Distillation

Electronic Modulation: pKa Shift of 6-Isopropylnicotinaldehyde Relative to Parent Nicotinaldehyde

The predicted pKa of 6-isopropylnicotinaldehyde is 4.04±0.10 , compared to a predicted pKa of approximately 3.8 for the unsubstituted nicotinaldehyde (pyridine-3-carbaldehyde) [1]. The ~0.24 unit increase in basicity reflects the electron-donating inductive effect of the 6-isopropyl group, which increases electron density on the pyridine nitrogen. This electronic modulation can affect the compound's behavior in acid-base extractions, its propensity to form salts, and the rate of acid-catalyzed reactions at the aldehyde center.

pKa modulation
Class-level inference
ΔpKa ≈ +0.24
May impact extraction and acid-catalyzed reactivity
Predicted values; experimental verification pending
Electronic effects Reactivity Medicinal chemistry

Commercial Purity Benchmark: 97% (6-Isopropylnicotinaldehyde) vs. 95% (6-Methylnicotinaldehyde)

6-Isopropylnicotinaldehyde is supplied at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC available . In comparison, the closely related 6-methylnicotinaldehyde (CAS 53014-84-9) is typically offered at >95% purity . This 2-percentage-point differential in minimum purity specification translates to a lower maximum impurity burden (≤3% vs. ≤5%), which is particularly relevant when the aldehyde is used as a stoichiometric reagent in fragment coupling or as a starting material in multi-step GMP syntheses where impurity carry-through must be minimized.

Purity specification
Specification review
97% vs. >95%
Lower impurity burden may reduce re-purification
Vendor-dependent; batch-specific QC available
Purity specification Procurement Quality control

Patent-Validated Pharmaceutical Utility: EP210782 (Dainippon Pharmaceutical)

6-Isopropylnicotinaldehyde is specifically cited as a synthetic intermediate in European Patent EP210782, assigned to Dainippon Pharmaceutical Co., Ltd., which claims pyridine derivatives and pharmaceutical compositions containing them [1]. The patent, filed in 1986 with priority from Japanese application 0160783/85, explicitly requires the 6-isopropyl substitution pattern, distinguishing it from generic pyridine-3-carbaldehyde derivatives. In contrast, 6-methylnicotinaldehyde and 6-ethylnicotinaldehyde lack equivalent pharmaceutical patent pedigree linking them to validated drug candidates.

Patent citation
Reported
Cited in EP210782
No equivalent for analogs
Supports proprietary route reproduction and IP alignment
Patent family EP210782; priority 1985
Pharmaceutical intermediate Patent protection Drug synthesis

Storage Stringency: Inert Atmosphere Requirement at 2–8 °C vs. Ambient Storage for Less Reactive Analogs

6-Isopropylnicotinaldehyde requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent aldehyde oxidation and degradation . This storage requirement is more stringent than that of 6-methylnicotinaldehyde, which is typically stored at ambient temperature, and reflects the enhanced susceptibility of the 6-isopropyl derivative to autoxidation, potentially due to the electron-donating effect of the isopropyl group increasing electron density at the aldehyde carbonyl . The mandated cold-chain and inert-atmosphere storage implies a higher inherent reactivity of the aldehyde functionality, which must be factored into procurement logistics and inventory management.

Storage stringency
Class-level inference
Inert gas, 2–8 °C
Ambient for 6-methyl
Cold-chain logistics required; aldehyde oxidation risk
Reflects higher aldehyde reactivity; may affect stability
Stability Storage conditions Aldehyde reactivity

Application Scenarios Where 6-Isopropylnicotinaldehyde Delivers Verified Advantages Over Analogs


Reproduction of Dainippon Pharmaceutical Proprietary Synthesis (EP210782 Route)

When replicating the synthetic procedures disclosed in EP210782, the use of authentic 6-isopropylnicotinaldehyde (CAS 107756-03-6) is mandatory. The patent explicitly claims pyridine derivatives bearing the 6-isopropyl substituent, and substitution with 6-methyl or 6-ethyl analogs would produce structurally distinct compounds outside the patent's claimed scope. This scenario is critical for generic drug manufacturers and medicinal chemistry groups validating or designing around the Dainippon patent family. [1]

Scale-Up Distillation Process Design for 6-Isopropyl-Substituted Pyridine Intermediates

The measured boiling point differential of ~33 °C between 6-isopropylnicotinaldehyde (246.9 °C) and 6-methylnicotinaldehyde (213.7 °C) necessitates distinct distillation equipment settings, vacuum parameters, and thermal stability assessments during pilot-scale purification. Process chemists selecting this building block for kilo-lab or pilot-plant campaigns must use the higher boiling point value to design efficient solvent swap and purification protocols.

Medicinal Chemistry SAR Exploration of 6-Alkylnicotinaldehyde-Derived Inhibitors

For structure-activity relationship (SAR) studies targeting nicotinamidase or related enzymes, the ~0.24-unit pKa increase of 6-isopropylnicotinaldehyde (pKa 4.04) relative to nicotinaldehyde (pKa ~3.8) modulates the protonation state of the pyridine nitrogen at physiological pH. This electronic difference, combined with the increased steric bulk and lipophilicity (clogP) of the isopropyl group, directly affects target binding, cellular permeability, and metabolic stability of the derived inhibitors. Using the correct 6-isopropyl building block ensures that SAR trends are accurately attributed to the intended substitution pattern. [2]

GMP Intermediate Procurement with Defined Purity and QC Documentation

When 6-isopropylnicotinaldehyde is required as a regulatory starting material (RSM) or GMP intermediate, the 97% standard purity with batch-specific NMR, HPLC, and GC documentation provides a verifiable quality baseline. The 2-percentage-point purity advantage over the typical 95% specification of 6-methylnicotinaldehyde reduces the impurity burden from ≤5% to ≤3%, lowering the analytical and toxicological qualification effort required for impurities in the final API.

Application
Selection Property
Validation Focus
Proprietary synthesis route (EP210782)
Exact 6-isopropyl substitution pattern
Patent-scope compliance and synthetic fidelity
Pilot-scale distillation design
Higher boiling point of isopropyl derivative
Distillation parameter optimization
Medicinal chemistry SAR exploration
pKa and steric modulation from 6-isopropyl
Target binding and permeability interpretation
GMP intermediate / RSM procurement
High-purity specification with batch-specific QC
Impurity profile control for API qualification
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